molecular formula C21H25N3O2S B2665800 N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2-propylpentanamide CAS No. 1021039-64-4

N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2-propylpentanamide

Cat. No. B2665800
CAS RN: 1021039-64-4
M. Wt: 383.51
InChI Key: OYOGMVMNXCRSPM-UHFFFAOYSA-N
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Description

“N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2-propylpentanamide” is a compound that belongs to the class of fused azaheterocycles . These compounds have emerged as impressive therapeutic agents and have been used in the pharmaceutical industry for the treatment of various diseases .


Synthesis Analysis

The synthesis of thiazolo[3,2-a]pyrimidines, which is the core structure of the compound , can be accomplished by the reaction of tetrahydropyrimidine-2(H)-thione with α-bromo-1,3-diketones . This reaction is driven by visible light, making it an inexpensive and green method .


Molecular Structure Analysis

The thiazolo[3,2-a]pyrimidine moiety is a fused heterocyclic system consisting of a six-membered pyrimidine and a five-membered thiazole ring with a bridgehead nitrogen atom . This structure is found in numerous natural products and various synthetic compounds .


Chemical Reactions Analysis

The amino substitution of compounds could lead to an amino conjugation effect of the cyclic α,β-unsaturated ketone of 5H-thiazolo[3,2-a]pyrimidin-5-ones .

Scientific Research Applications

Anti-inflammatory and Analgesic Activities

Pyrimidine derivatives have shown significant anti-inflammatory and analgesic activities. The synthesis of mono, bi, and tricyclic pyrimidine derivatives has been reported, with some compounds demonstrating good anti-inflammatory and analgesic effects in preclinical models. This includes the reduction of paw edema in a carrageenan-induced oedema assay and the decrease of writhing in a phenylquinone writhing assay, indicating their potential as therapeutic agents for inflammatory and pain conditions (Sondhi et al., 2005).

Antimicrobial Activities

Novel thiazolidinone derivatives containing thieno[d]pyrimidine-4-one moiety have been developed and demonstrated promising in vitro antimicrobial activity against various bacterial and fungal strains. This highlights the potential application of pyrimidine derivatives in combating infectious diseases and the development of new antimicrobial agents (El Azab & Abdel‐Hafez, 2015).

Anticancer Activities

Thiazolo[4,5-d]pyrimidine derivatives are considered potential therapeutic agents in cancer treatment. New derivatives have been synthesized and evaluated for their anticancer activity, showing potential in inhibiting the proliferation of various cancer cell lines. The development of these compounds as anticancer drugs is supported by their structural characterization and biological evaluation, indicating their utility in oncological research and therapy (Becan et al., 2022).

Safety and Hazards

In silico toxicity data analysis showed the low toxicity risks of the synthesized compounds .

Future Directions

The future directions for “N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2-propylpentanamide” and similar compounds could involve further exploration of their therapeutic potential. Given their impressive therapeutic properties and low toxicity risks, these compounds could be promising scaffolds for the design of new medicines . Further studies could also focus on optimizing their properties for in vivo imaging .

properties

IUPAC Name

N-[3-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]-2-propylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2S/c1-4-7-15(8-5-2)20(26)23-17-10-6-9-16(12-17)18-13-27-21-22-14(3)11-19(25)24(18)21/h6,9-13,15H,4-5,7-8H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYOGMVMNXCRSPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)NC1=CC=CC(=C1)C2=CSC3=NC(=CC(=O)N23)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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